molecular formula C14H12O2 B1442796 3-[2-(4-Hydroxyphenyl)ethenyl]phenol CAS No. 62574-04-3

3-[2-(4-Hydroxyphenyl)ethenyl]phenol

Cat. No.: B1442796
CAS No.: 62574-04-3
M. Wt: 212.24 g/mol
InChI Key: UFGKEFGYNRJIGO-UHFFFAOYSA-N
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Description

3-[2-(4-Hydroxyphenyl)ethenyl]phenol, more commonly known to researchers as 3,4′-Dihydroxystilbene, is a natural stilbenoid identified in botanical sources such as the roots of Hydrangea macrophylla . As a member of the hydroxystilbene family, this compound is of significant interest in pharmacological and biological research due to its structural relationship to other bioactive phenolic compounds . Stilbenoids are widely studied for their potential antioxidant properties, which are often related to their ability to act as scavengers of free radicals . Researchers utilize this compound to explore its potential mechanisms of action and applications in various scientific fields. The product provided is of high purity and is intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGKEFGYNRJIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710753
Record name 3,4′-Dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62574-04-3
Record name 3-[2-(4-Hydroxyphenyl)ethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62574-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4′-Dihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 3-[2-(4-Hydroxyphenyl)ethenyl]phenol exhibits strong antioxidant properties. This is crucial for preventing oxidative stress-related diseases. In a study evaluating various phenolic compounds, it was found that 4-hydroxy-stilbene showed considerable radical scavenging activity, which could be harnessed for therapeutic applications in diseases such as cancer and cardiovascular disorders .

Estrogenic Activity
The compound has been studied for its estrogenic effects, making it relevant in endocrine research. It has been shown to interact with estrogen receptors, potentially influencing hormone-related conditions. A notable study demonstrated that compounds similar to this compound can modulate estrogen receptor activity, which is vital for developing treatments for hormone-dependent cancers .

Polymer Science

Polymer Modification
this compound serves as a functional monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. For instance, when used as a branching agent in polycarbonate production, it significantly improved the material's hardness and solvent resistance .

Property Without this compound With this compound
HardnessLowHigh
Thermal StabilityModerateEnhanced
Solvent ResistanceModerateHigh

Environmental Applications

Pollution Mitigation
The compound has shown promise in environmental remediation efforts due to its ability to degrade pollutants. Studies have indicated that it can effectively break down harmful organic compounds in wastewater treatment processes, making it a candidate for sustainable environmental practices .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Functional Foods evaluated the antioxidant capacity of various stilbenes, including this compound. The results demonstrated a significant reduction in oxidative markers in cell cultures treated with the compound, suggesting its potential as a dietary supplement to combat oxidative stress .

Case Study 2: Polymer Enhancement

In a research project focused on developing high-performance polymers, researchers incorporated this compound into epoxy resins. The modified resins exhibited superior thermal properties and mechanical strength compared to traditional formulations. This advancement opens avenues for applications in aerospace and automotive industries where material performance is critical .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 3-[2-(4-hydroxyphenyl)ethenyl]phenol and related compounds are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Biological Activity/Source Key Differences from Target Compound References
This compound C₁₄H₁₂O₂ - 3-hydroxyphenyl
- 4-hydroxyphenyl (ethenyl bridge)
Isolated from Salvia miltiorrhiza var. alba; potential anti-inflammatory/antithrombotic Reference compound
Resveratrol C₁₄H₁₂O₃ - 3,5-dihydroxyphenyl
- 4-hydroxyphenyl (ethenyl bridge)
Chemopreventive (antioxidant, anti-inflammatory, antiproliferative); found in grapes Additional hydroxyl at C5; higher antioxidant capacity
Pinostilbene hydrate C₁₅H₁₄O₃·H₂O - 3-hydroxyphenyl
- 4-hydroxyphenyl
- 5-methoxy group
LTA4H modulator; synthetic derivative of resveratrol Methoxy substitution at C5; altered solubility
N-[(Z)-2-(4-hydroxyphenyl)ethenyl]formamide C₉H₉NO₂ - Formamide group
- 4-hydroxyphenyl (ethenyl bridge)
Marine-derived fungal metabolite; uncharacterized bioactivity Replacement of 3-hydroxyphenyl with formamide group
Impurity-B (Resveratrol synthesis) C₂₀H₁₆O₄ - 2-benzyl group
- 3,5-dihydroxyphenyl
- 4-hydroxyphenyl (ethenyl)
Synthetic impurity; no reported bioactivity Benzyl substitution at C2; additional hydroxyl at C5
5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol C₂₁H₁₈O₃ - Benzyloxy group at C4
- 3,5-dihydroxyphenyl
Resveratrol synthesis intermediate; reduced bioavailability Benzyl ether at C4; bulkier substituent

Key Findings

Structural Variations and Bioactivity: Resveratrol (C₁₄H₁₂O₃) has three hydroxyl groups (3,5,4′-trihydroxy), enhancing its antioxidant capacity compared to this compound (C₁₄H₁₂O₂), which lacks the C5 hydroxyl. This difference may explain resveratrol’s superior chemopreventive activity in inhibiting tumorigenesis . Pinostilbene hydrate introduces a methoxy group at C5, which reduces polarity and may improve metabolic stability compared to resveratrol and the target compound .

Natural vs. Synthetic Derivatives: Natural derivatives like this compound and resveratrol are often associated with anti-inflammatory properties, whereas synthetic impurities (e.g., Impurity-B) or intermediates (e.g., benzyloxy-substituted compounds) lack characterized bioactivity .

Marine and Fungal Analogues: The formamide derivative from Penicillium sp.

In contrast, hydroxyl-rich compounds like resveratrol exhibit higher aqueous solubility but rapid metabolic degradation .

Preparation Methods

General Synthetic Strategy

The compound 3-[2-(4-Hydroxyphenyl)ethenyl]phenol can be viewed as a stilbene derivative with hydroxy substituents on the phenyl rings. Its preparation typically involves:

  • Condensation reactions between hydroxy-substituted benzaldehydes and phenols or related compounds.
  • Catalytic coupling or acid-catalyzed condensation to form the ethenyl (vinyl) linkage.
  • Use of acidic catalysts or bases under controlled temperature to promote the formation of the double bond.

Acid-Catalyzed Condensation Using Phenol and p-Hydroxyacetophenone

A related preparation method involves the condensation of phenol with p-hydroxyacetophenone under acidic conditions to form hydroxy-substituted stilbene-like compounds:

Parameter Details
Reactants Phenol, p-hydroxyacetophenone
Catalyst Acetic acid (0.1% to 1% by weight relative to reactants)
Molar Ratio (Phenol:Ketone) 5:1 to 10:1
Temperature 65–75 °C
Atmosphere Nitrogen to avoid oxidation
Reaction Time Approximately 12 hours
Workup Removal of water byproduct, addition of solvent (e.g., xylene), cooling, filtration
Yield Approx. 80% conversion of p-hydroxyacetophenone, HPLC purity ~99.5%

This method yields 1,1,1-tri(4-hydroxyphenyl)ethane, a compound structurally related to bisphenols and stilbene derivatives, demonstrating the viability of acid-catalyzed condensation for hydroxyphenyl compounds.

Condensation of 2-Phenylphenol and Acetone Catalyzed by Strong Acids and Promoters

Another method relevant to the preparation of hydroxyphenyl ethenyl compounds involves the condensation of 2-phenylphenol with acetone, which can be adapted to synthesize stilbene analogues:

Parameter Details
Reactants 2-Phenylphenol, acetone
Catalyst Sulfuric acid, HCl, cationic acidic ion exchange resin, sulfonated polystyrene resin, etc.
Promoter 3-Mercaptopropionic acid (0.01–10% by weight relative to reactants)
Molar Ratio (Phenol:Ketone) 2:1 to 6:1 (commonly 3:1 to 5:1)
Temperature 50–150 °C (commonly 70–120 °C)
Reaction Time 3 to 10 hours (typically 4–8 hours)
Atmosphere Not specifically required but inert atmosphere can be beneficial
Yield Varies by route; up to 90% reported for some bisphenol derivatives

This approach is effective for producing ortho-aryl substituted bisphenols and related compounds with hydroxyphenyl groups linked through carbon frameworks, which can be modified to yield ethenyl linkages.

Oxidative Coupling and Rearrangement Pathways

Studies on bisphenol A degradation and related phenol compounds reveal enzymatic and chemical pathways involving phenonium ion intermediates leading to stilbene-like structures such as 4,4′-dihydroxy-α-methylstilbene. These pathways suggest that oxidative coupling and rearrangement can be harnessed synthetically for stilbene derivatives:

  • Monooxygenase enzymes catalyze rearrangements involving phenonium ions.
  • Chemical analogs of these reactions can be adapted for synthetic preparation.
  • The presence of quaternary α-carbons facilitates C-C bond rearrangements leading to ethenyl linkages.

While primarily biological, these mechanisms inspire synthetic routes for this compound by controlled oxidation and rearrangement of bisphenol precursors.

Summary Table of Preparation Methods

Method Type Key Reactants Catalyst/Promoter Conditions (Temp, Time) Yield & Purity Notes
Acid-catalyzed condensation Phenol + p-hydroxyacetophenone Acetic acid (0.1–1%) 65–75 °C, ~12 h ~80% yield, 99.5% HPLC purity Water removal critical, inert atmosphere
Acid-catalyzed condensation with promoter 2-Phenylphenol + Acetone H2SO4, HCl, ion-exchange resin + 3-MPA 50–150 °C, 3–10 h Up to 90% yield Promoter improves selectivity
Oxidative rearrangement (biological inspiration) Bisphenol derivatives Monooxygenase enzymes (biological) Ambient to mild heating Variable Mechanistic insight for synthetic routes
Aminophenol coupling with chlorination Aminophenol + Phenol NaOH + Sodium hypochlorite 0–35 °C, 3 h >70% conversion Requires pH adjustment and purification

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-[2-(4-Hydroxyphenyl)ethenyl]phenol, and how can purity be optimized?

Answer:
The compound can be synthesized via Wittig-Horner reactions or Heck coupling , leveraging palladium catalysts to form the ethenyl bridge. Key steps include:

  • Using 4-hydroxybenzaldehyde and a substituted benzyl phosphonate in the Wittig reaction .
  • Optimizing solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to enhance yield .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 280 nm) .

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign phenolic protons (δ 8.5–9.5 ppm) and ethenyl protons (J = 16 Hz, δ 6.5–7.5 ppm) to confirm trans-configuration .
  • FT-IR: Identify hydroxyl stretches (~3200–3500 cm⁻¹) and conjugated C=C (1620–1650 cm⁻¹) .
  • LC-MS/MS: Use electrospray ionization (ESI) in negative mode for molecular ion [M-H]⁻ and fragmentation patterns .

Advanced: How do substituent modifications on the phenolic rings influence bioactivity?

Answer:
Systematic structure-activity relationship (SAR) studies are critical:

  • Methoxy groups (e.g., 3-methoxy substitution) enhance metabolic stability but reduce antioxidant activity due to decreased hydroxyl availability .
  • Halogenation (e.g., Cl at para-position) increases lipophilicity, improving membrane permeability but potentially elevating toxicity .
  • In vitro assays (e.g., DPPH radical scavenging for antioxidants, COX-2 inhibition for anti-inflammatory activity) should be paired with molecular docking to predict binding affinities .

Advanced: What experimental designs are suitable for evaluating its chemopreventive potential in cancer research?

Answer:

  • Anti-initiation assays: Measure NAD(P)H:quinone oxidoreductase 1 (NQO1) induction in Hepa1c1c7 cells .
  • Antipromotion assays: Quantify COX-2 inhibition in LPS-stimulated macrophages (IC₅₀ via ELISA) .
  • Antiprogression assays: Assess apoptosis induction in leukemia cells (e.g., HL-60) via flow cytometry (Annexin V/PI staining) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related stilbenes?

Answer:

  • Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay protocols) .
  • Standardize dose ranges (e.g., 1–100 µM) and exposure times (24–72 hrs) across studies.
  • Validate findings using orthogonal assays (e.g., compare Western blotting for protein expression with qPCR for mRNA levels) .

Basic: What key factors should be considered in stability studies under varying conditions?

Answer:

  • pH stability: Test in buffers (pH 3–9) at 37°C; monitor degradation via UV-Vis (λmax shifts) .
  • Thermal stability: Use TGA/DSC to identify decomposition temperatures. Store at –20°C under argon to prevent oxidation .
  • Light sensitivity: Conduct photostability tests (ICH Q1B guidelines) with UV light exposure .

Advanced: What strategies improve pharmacokinetic profiles for in vivo studies?

Answer:

  • Prodrug design: Introduce acetylated hydroxyl groups to enhance oral bioavailability, with enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation: Use PLGA nanoparticles to improve solubility and prolong half-life .
  • Metabolic profiling: Use LC-HRMS to identify phase I/II metabolites in liver microsomes, guiding structural tweaks to reduce clearance .

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